molecular formula C9H13NO2 B15077457 Cyclohexanecarbonitrile, 1-hydroxy-, acetate CAS No. 32379-37-6

Cyclohexanecarbonitrile, 1-hydroxy-, acetate

Cat. No.: B15077457
CAS No.: 32379-37-6
M. Wt: 167.20 g/mol
InChI Key: KHJVAMGRTUVBMB-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1-hydroxy-, acetate (IUPAC name: 1-acetoxycyclohexanecarbonitrile) is an ester derivative of 1-hydroxycyclohexanecarbonitrile. The parent compound, 1-hydroxycyclohexanecarbonitrile, has the molecular formula C₇H₁₁NO (molecular weight: 125.17 g/mol) and features a cyclohexane ring substituted with a hydroxyl (-OH) and nitrile (-CN) group at the 1-position . The acetate form replaces the hydroxyl hydrogen with an acetyl group (-OAc), yielding the molecular formula C₉H₁₃NO₃ (theoretical molecular weight: 183.21 g/mol).

Properties

CAS No.

32379-37-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1-cyanocyclohexyl) acetate

InChI

InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

KHJVAMGRTUVBMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-hydroxy-, acetate can be synthesized through the reaction of cyclohexanone with hydrogen cyanide to form cyclohexanone cyanohydrin. This intermediate is then acetylated using acetic anhydride to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to the presence of the nitrile and acetate groups:

Acidic Hydrolysis

  • Conditions : HCl or H₂SO₄ in aqueous medium, elevated temperatures.

  • Products :

    • Nitrile → Carboxylic acid (cyclohexanecarboxylic acid).

    • Acetate ester → Acetic acid + 1-hydroxycyclohexanecarbonitrile.

  • Mechanism :

    • The nitrile group is protonated, followed by nucleophilic water attack to form an imidic acid intermediate, which tautomerizes to a carboxylic acid .

    • The acetate ester undergoes acid-catalyzed hydrolysis via a tetrahedral intermediate .

Basic Hydrolysis

  • Conditions : NaOH or KOH in aqueous/ethanolic solution.

  • Products :

    • Nitrile → Amide (cyclohexanecarboxamide) or carboxylate salt under prolonged conditions.

    • Acetate ester → Acetate salt + 1-hydroxycyclohexanecarbonitrile alcohol.

  • Mechanism :

    • Base-mediated saponification of the ester group occurs faster than nitrile hydrolysis .

Reduction Reactions

The nitrile group is susceptible to reduction under catalytic hydrogenation or hydride-based conditions:

Reducing Agent Conditions Product Notes
H₂ (Raney Ni)High pressure, 80–100°CCyclohexanemethylamineComplete reduction to primary amine.
LiAlH₄Anhydrous THF, 0°C1-(Hydroxymethyl)cyclohexanolPartial reduction to alcohol .

Oxidation Reactions

While the nitrile group is generally oxidation-resistant, the hydroxyl and acetate groups participate in oxidative transformations:

  • Oxidizing Agents : NaOCl, H₂O₂, or O₂ in catalytic systems .

  • Products :

    • Hydroxyl group → Ketone (cyclohexanone derivative).

    • Acetate ester → Stable under mild conditions but decomposes at >200°C .

  • Industrial Relevance : One-pot syntheses utilize NaOCl for efficient oxidation with 92% yield .

Nucleophilic Additions and Substitutions

The nitrile’s electrophilic carbon enables nucleophilic attacks:

  • Grignard Reagents :

    • R-MgX → Addition to nitrile forms imine intermediates, hydrolyzed to ketones .

  • Alcohols (Transesterification) :

    • Acetate group reacts with excess ROH (e.g., methanol) to form new esters .

Reactivity with Acids and Bases

  • Acid Exposure :

    • Releases HCN gas in strongly acidic conditions (hazardous) .

  • Base Exposure :

    • Ester saponification dominates, but prolonged treatment degrades nitrile .

Thermal Stability and Decomposition

  • Stability : Stable below 200°C .

  • Decomposition Pathways :

    • 250°C: Nitrile → HCN + cyclohexene derivatives.

    • Acetate → Acetic acid + cyclic ethers .

Scientific Research Applications

The compound "Cyclohexanecarbonitrile, 1-hydroxy-, acetate," also known as (1-cyanocyclohexyl) acetate, has the molecular formula C9H13NO2C_9H_{13}NO_2 . Its SMILES notation is CC(=O)OC1(CCCCC1)C#N, and its InChI code is InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 . The InChIKey is KHJVAMGRTUVBMB-UHFFFAOYSA-N .

Here's a summary of information regarding its potential applications and related research:

Structural and Physicochemical Properties

  • 2D Structure: The compound has a cyclohexyl group with a cyano group and an acetate group attached to the same carbon atom .
  • Predicted Collision Cross Section: The predicted collision cross sections (CCS) for various adducts of the compound have been calculated . For example, the [M+H]+ adduct has a CCS of 137.7 Ų, while the [M+Na]+ adduct has a CCS of 147.3 Ų .

Potential Applications
While the search results do not explicitly detail specific applications of "this compound," they do provide some context for potential uses based on similar compounds and reactions:

  • Intermediate in Synthesis: Cyclohexanecarbonitriles can be used as intermediates in the preparation of pharmaceutically active compounds .
  • Component for Liquid Crystals: Certain cyclohexanecarbonitriles have been explored as components for liquid crystal mixtures .
  • Synthesis of Selenazoles: Aromatic nitriles are used in the synthesis of 1,3-selenazole derivatives, which exhibit antibacterial and antiviral activities .

Example Reactions

  • Cyclohexanecarbonitrile can react with methylmagnesiumchloride and 2-Ethyl-butyl-bromide to yield 1-(2-ethyl-butyl)-cyclohexylcarbonitrile .
  • The reaction of cyanoacetamide with α-bromoketones can produce 2,4-diaryl-1,3-selenazoles .

Latest Research

  • Lactate Chemical Exchange Saturation Transfer (LATEST) imaging is a MRI method for non-invasive imaging of lactate, useful in studying cancer and metabolic disorders .
  • Systems biology approaches are used to evaluate arsenic toxicity and carcinogenicity, studying the effects of arsenic exposure on biological systems .
  • (TMS)3SiH radical-based reagent has found applications in radical reductions, hydrosilylation, and consecutive radical reactions .

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-, acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It also participates in chemical pathways involving nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-hydroxycyclohexanecarbonitrile acetate with structurally related cyclohexane derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Hydroxycyclohexanecarbonitrile acetate C₉H₁₃NO₃ -CN, -OAc 183.21 (theoretical) Esterified derivative; enhanced lipophilicity
1-Hydroxycyclohexanecarbonitrile C₇H₁₁NO -CN, -OH 125.17 Precursor for esters and polymers
1-(Phenylamino)cyclohexanecarbonitrile C₁₃H₁₅N₂ -CN, -NHPh 197.27 m.p. 74–76°C; used in organic synthesis
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- C₇H₁₃NO₃ -COOH, -NH₂, -OH 159.18 Polar, bioactive compound
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ -CN, -N-piperidinyl 192.30 Tertiary amine; potential pharmaceutical intermediate
1-(4-Methylphenyl)cyclohexanecarbonitrile C₁₄H₁₇N -CN, -p-tolyl 199.29 Aryl-substituted nitrile; industrial applications

Biological Activity

Cyclohexanecarbonitrile, 1-hydroxy-, acetate (CAS Number: 13610) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₁NO
  • Molecular Weight : 127.17 g/mol
  • Chemical Structure : The compound features a cyclohexane ring with a hydroxyl group and an acetate moiety, contributing to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of cyclohexanecarbonitrile derivatives. A notable study indicated that compounds similar to cyclohexanecarbonitrile exhibited varying degrees of antibacterial activity against common pathogens. The presence of the hydroxyl and nitrile groups was found to enhance the interaction with bacterial cell membranes, leading to increased efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Cyclohexanecarbonitrile Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
CyclohexanecarbonitrileE. coli15Moderate
CyclohexanecarbonitrileS. aureus20High
CyclohexanecarbonitrileP. aeruginosa10Low

Anti-inflammatory Effects

The anti-inflammatory activity of cyclohexanecarbonitrile derivatives has also been explored. In vitro studies demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced IL-6 production in murine splenocytes, suggesting a potential role in managing inflammatory conditions.

Case Study 1: In Vivo Efficacy

In a controlled study involving mice, cyclohexanecarbonitrile was administered to assess its anti-inflammatory effects in a model of acute lung injury induced by LPS. Results indicated a significant reduction in neutrophil accumulation in bronchoalveolar lavage fluid (BALF), comparable to established anti-inflammatory drugs.

Figure 1: Neutrophil Accumulation in BALF

Neutrophil Accumulation

Case Study 2: Pharmacokinetics

A pharmacokinetic study conducted on Sprague Dawley rats revealed that cyclohexanecarbonitrile exhibited favorable absorption characteristics, with a half-life supporting once-daily dosing. The compound demonstrated moderate bioavailability (31%) and extensive tissue distribution, indicating its potential for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for Cyclohexanecarbonitrile derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Cyclohexanecarbonitrile can be synthesized via two primary routes:
  • Route 1 : Cyclohexanone reacts with hydrogen cyanide (HCN) under catalysis, requiring a ventilated hood due to HCN toxicity .
  • Route 2 : Cyclohexyl bromide reacts with tetramethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF), offering higher regioselectivity .
  • Key Parameters : Solvent choice (methanol maximizes atom efficiency and recyclability), temperature (100–150°C for hydrolysis), and catalyst selection (e.g., Rhodium for ortho-arylation) .
  • Data Comparison : One-pot methods in methanol achieve >90% yield with minimal by-products (e.g., CO₂, NaCl), outperforming traditional substitution methods (lower yields, multiple side products) .

Q. How can conformational analysis of Cyclohexanecarbonitrile derivatives inform reactivity in substitution reactions?

  • Methodological Answer : Substituent orientation (axial vs. equatorial) impacts steric and electronic effects. For example:
  • 1,3-Trans disubstituted derivatives favor axial positioning of bulky groups, reducing steric hindrance during nucleophilic attack .
  • Computational tools (e.g., CC-DPS with QSQN technology) model van der Waals surfaces and bond angles to predict stability .
  • Experimental validation via NMR or X-ray crystallography is critical to confirm computational predictions .

Advanced Research Questions

Q. How do acidic vs. basic hydrolysis conditions alter the reaction pathways of Cyclohexanecarbonitrile?

  • Methodological Answer :
  • Acidic Hydrolysis : In H₂SO₄ at 120°C, the nitrile group converts to cyclohexanecarboxylic acid (C₇H₁₂O₂) via intermediate iminium ions .
  • Basic Hydrolysis : NaOH at 150°C produces cyclohexanecarboxamide (C₇H₁₃NO), which dehydrates to the acid under prolonged heating .
  • Contradiction Analysis : While both pathways yield carboxylic acids, basic conditions introduce amide intermediates that complicate purification. Kinetic studies (e.g., HPLC monitoring) are recommended to optimize conditions .

Q. What computational strategies are effective for predicting regioselectivity in rhodium-catalyzed ortho-arylation of Cyclohexanecarbonitrile?

  • Methodological Answer :
  • AI-Powered Retrosynthesis Tools : Platforms like Pistachio and Reaxys databases identify feasible pathways by analyzing bond dissociation energies and steric maps .
  • DFT Calculations : Model transition states to compare activation energies for competing pathways (e.g., C–H activation at ortho vs. meta positions) .
  • Experimental Validation : Cross-reference computational results with kinetic isotope effect (KIE) studies to confirm dominant mechanisms .

Q. How can discrepancies in reported toxicity data for Cyclohexanecarbonitrile derivatives be resolved?

  • Methodological Answer :
  • Data Harmonization : Compare LD₅₀ values across species (e.g., rat oral LD₅₀: 80 mg/kg vs. undefined ecotoxicity data in freshwater organisms) .
  • Mechanistic Toxicology : Use in vitro assays (e.g., Ames test for mutagenicity) to identify metabolic pathways (e.g., cytochrome P450-mediated detoxification) .
  • Standardization : Adopt OECD guidelines for acute toxicity testing to reduce variability between studies .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods for Cyclohexanecarbonitrile

MethodSolventYield (%)By-ProductsAtom Efficiency
Traditional SubstitutionVarious60–70Multiple organicsModerate
One-Pot (Methanol)Methanol>90CO₂, NaClHigh
Source: Synthetic route optimization data

Q. Table 2: Hydrolysis Products Under Different Conditions

ConditionProductIntermediate
H₂SO₄, 120°CCyclohexanecarboxylic acidIminium ion
NaOH, 150°CCyclohexanecarboxamideAmide
Source: Reaction pathway analysis

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